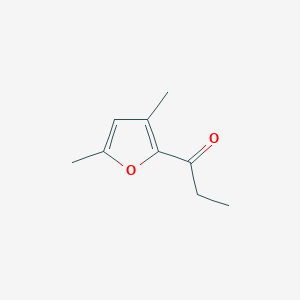

2-Propionyl-3,5-dimethylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylfuran-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-4-8(10)9-6(2)5-7(3)11-9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKICBCSIEOCHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(O1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Propionyl 3,5 Dimethylfuran Formation and Biogenesis

Chemical Pathways for Furan (B31954) Formation in Complex Systems

The formation of substituted furans like 2-propionyl-3,5-dimethylfuran in complex systems, such as food during thermal processing, is primarily attributed to non-enzymatic browning reactions. These intricate chemical routes involve the transformation of common precursors like sugars, amino acids, and lipids under the influence of heat.

Maillard Reaction and Lipid Oxidation Pathways

The Maillard reaction and the oxidation of lipids are two of the most significant pathways leading to the generation of furan compounds. nih.gov

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that occurs upon heating, creating a cascade of molecules responsible for the flavor and color of browned food. wikipedia.org The fundamental process involves the condensation of a sugar's carbonyl group with an amino acid's amino group to form an N-substituted glycosylamine. wikipedia.orgmdpi.com This unstable intermediate undergoes rearrangement (an Amadori rearrangement) to form ketosamines, which can then react further through various routes, including dehydration and cyclization, to produce a wide array of heterocyclic compounds, including furans. wikipedia.orgresearchgate.net The formation of 2,5-dimethylfuran (B142691), for instance, is a known outcome of the Maillard reaction. chemicalbook.com For the specific formation of this compound, the reaction would likely require specific precursors that can provide the necessary carbon skeleton, including the propionyl group. This could involve the interaction of dicarbonyl intermediates from sugar degradation with amino acids like alanine (B10760859) or threonine, which can generate propionaldehyde (B47417) upon degradation.

Lipid oxidation is another major pathway, particularly involving polyunsaturated fatty acids (PUFAs). nih.gov This process is typically a free-radical chain reaction initiated by factors like heat or light, which causes the abstraction of a hydrogen atom from a fatty acid. nih.gov The resulting alkyl radical reacts with oxygen to form a peroxyl radical, propagating a chain reaction that produces lipid hydroperoxides. nih.govnih.gov These hydroperoxides are unstable and can decompose into a variety of smaller, volatile compounds, including aldehydes, ketones, and furans. nih.gov The formation of specific substituted furans, such as 2-ethylfuran (B109080) and 2-pentylfuran, has been directly linked to the thermal processing of PUFAs. nih.gov The generation of this compound via this pathway would depend on the oxidative cleavage of a specific fatty acid precursor that yields the appropriate fragments to form the substituted furan ring.

Thermal Degradation of Carbohydrate Precursors

Carbohydrates, particularly reducing sugars like glucose and fructose (B13574), can form furans through thermal degradation even in the absence of amino acids. nih.govnih.gov This process, often part of caramelization, involves the dehydration and cyclization of the sugar molecules at high temperatures. nih.gov A key intermediate in the conversion of fructose is 5-hydroxymethylfurfural (B1680220) (HMF), which can be further processed into other furan derivatives. wikipedia.orgundip.ac.id The thermal decomposition of sugars produces a variety of reactive intermediates, including dicarbonyls, which are crucial for the formation of the furan ring. researchgate.net The specific substituents on the furan ring, such as the methyl and propionyl groups in this compound, are determined by the nature of the carbohydrate fragments that condense and cyclize during the reaction. researchgate.net

Influence of Reaction Conditions (e.g., pH, Temperature, Presence of Specific Reagents)

The formation of furans is highly dependent on the conditions of the reaction environment. Key factors include temperature, pH, water activity, and the presence of specific reagents or inhibitors.

Temperature and Time: Higher temperatures and longer heating times generally accelerate the Maillard reaction and thermal degradation of precursors, leading to increased furan formation. mdpi.comnih.gov

pH: The pH of the system has a significant effect. The Maillard reaction is accelerated in alkaline environments because the deprotonation of amino groups increases their nucleophilicity. wikipedia.orgmdpi.com However, specific furan formation pathways from different precursors can be favored at either acidic or neutral pH. For example, in model systems, furan formation from glucose was found to be lower in acidic conditions compared to neutral pH. nih.gov

Presence of Specific Reagents: The types of sugars and amino acids involved directly influence the profile of the flavor compounds produced. mdpi.com The presence of other substances, such as phosphates, has also been shown to play a significant role, generally increasing furan formation in solutions of sugars and ascorbic acid. nih.gov Conversely, certain compounds, like antioxidants, can inhibit the reactions that lead to furan generation.

Table 1: Influence of Reaction Conditions on General Furan Formation

| Factor | Effect on Furan Formation | Source(s) |

|---|---|---|

| Temperature | Formation generally increases with higher temperatures. | nih.gov, mdpi.com |

| pH | Maillard reaction accelerated in alkaline conditions; specific pathways vary. | wikipedia.org, nih.gov |

| Water Content | Lower water content combined with higher temperatures can lead to higher furan levels. | nih.gov |

| Precursors | The specific type of sugar and amino acid dictates the profile of furan derivatives. | mdpi.com |

| Reagents | Presence of phosphates can increase furan formation from certain precursors. | nih.gov |

Biogenetic Pathways and Enzymatic Formation of Furan Derivatives

Beyond chemical synthesis in heated foods, furan derivatives are also produced naturally through biological pathways in microorganisms and plants. These biogenetic routes involve specific enzyme-catalyzed reactions.

Microbial Biosynthesis of Furan-Containing Compounds

Certain bacteria are capable of synthesizing complex furan derivatives, such as furan fatty acids (FuFAs). nih.govpnas.org For example, Rhodobacter sphaeroides and Rhodopseudomonas palustris have been shown to produce methylated FuFAs. nih.govglbrc.org These biosynthetic pathways demonstrate that organisms have evolved precise enzymatic machinery to construct the furan ring from common metabolic precursors. Research has identified that these pathways often utilize existing fatty acid chains on phospholipids (B1166683) and modify them through a series of enzymatic steps. nih.gov The production of the simpler 2,5-dimethylfuran has also been attributed to bacteria. chemicalbook.com While the direct microbial synthesis of this compound is not documented, these established pathways for other substituted furans provide a model for its potential biogenesis.

Detailed genetic and biochemical studies have begun to uncover the specific enzymes involved in microbial furan synthesis. A key example is the biosynthesis of a 19-carbon monomethylated furan fatty acid in Rhodobacter sphaeroides. nih.govpnas.org This process involves at least three distinct enzymatic steps acting on a pre-existing fatty acid chain.

Methylation: The pathway is initiated by a SAM-dependent fatty acyl methylase (UfaM), which adds a methyl group to a cis-unsaturated fatty acid chain. nih.gov

Desaturation: A newly identified fatty acid desaturase, UfaD, then creates a conjugated diene system in the methylated fatty acid chain. nih.gov

Furan Ring Formation: Finally, a protein designated UfaO facilitates the incorporation of molecular oxygen (O₂) into the diene, leading to the cyclization and formation of the furan ring. nih.govpnas.org

This sequence highlights a sophisticated, enzyme-driven process for furan ring construction. The enzymatic synthesis of other furan-based compounds, such as polyesters and esters, using enzymes like lipases further demonstrates the capability of biocatalysts to perform reactions on furan rings or their precursors. researchgate.netresearchgate.netrug.nl

Table 2: Key Enzymes in a Bacterial Furan Fatty Acid Biosynthetic Pathway

| Enzyme | Function | Source Organism Example | Source(s) |

|---|---|---|---|

| UfaM | S-adenosylmethionine (SAM)-dependent fatty acyl methylase; adds a methyl group to an unsaturated fatty acid. | Rhodobacter sphaeroides | nih.gov |

| UfaD | Fatty acid desaturase; creates a conjugated diene system. | Rhodobacter sphaeroides | nih.gov |

| UfaO | Oxygen-dependent enzyme; incorporates an oxygen atom to form the furan ring. | Rhodobacter sphaeroides | nih.gov, pnas.org |

Identification of Biosynthetic Intermediates

The biosynthesis of furan-containing molecules, including those structurally related to this compound, often involves a series of intermediate compounds. In the biosynthesis of furan fatty acids in bacteria, for instance, the pathway commences with the methylation of an existing unsaturated fatty acid chain. nih.gov In Rhodobacter sphaeroides, the initial step in producing 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA) is the S-adenosylmethionine (SAM)-dependent methylation of a cis-vaccenic acid chain within a phospholipid to form methyl (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1). nih.gov Subsequent steps involve desaturation to create a conjugated diene system, specifically (10E, 12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t, 12t-18:2), which is a key intermediate before the incorporation of an oxygen atom to form the furan ring. osti.gov

While direct studies on this compound are less common, the principles from furan fatty acid biosynthesis suggest that analogous intermediates are likely. The propionyl side chain and the dimethylated furan core would arise from specific precursors and enzymatic transformations. For example, the formation of some furan compounds involves the cyclization of dicarbonyl compounds. In the synthesis of rifamycin (B1679328), intermediates such as P8/1-OG are formed, which can subsequently lactonize. nih.gov

The table below summarizes key intermediates identified in related furan biosynthetic pathways.

| Intermediate Compound | Precursor | Organism/System |

| Methyl (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1) | cis-Vaccenic acid | Rhodobacter sphaeroides |

| (10E, 12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t, 12t-18:2) | 11Me-12t-18:1 | Rhodobacter sphaeroides |

| P8/1-OG | 3-Amino-5-hydroxybenzoic acid (AHBA) derived polyketide | Amycolatopsis mediterranei |

Genetic Basis of Furan Biosynthesis in Microorganisms

The genetic underpinnings of furan biosynthesis are being actively investigated, with several key genes and operons identified in microorganisms. In the context of furan fatty acid (FuFA) synthesis in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris, a specific set of genes is responsible for the stepwise conversion of fatty acid precursors into FuFAs. osti.govosti.gov

A crucial gene, ufaM, encodes an S-adenosylmethionine (SAM)-dependent methylase that catalyzes the initial methylation of an unsaturated fatty acid. nih.govpnas.org Following this, a desaturase, encoded by ufaD, introduces a double bond to form a conjugated diene. osti.govosti.gov The final and critical step of furan ring formation is catalyzed by an enzyme encoded by ufaO, which incorporates molecular oxygen into the diene intermediate. nih.govosti.govnih.gov These genes are often found in operons, suggesting a coordinated regulation of the biosynthetic pathway. osti.gov For instance, in R. sphaeroides, the genes RSP1091 (ufaD) and RSP1090 (ufaO) are part of an operon. nih.gov The discovery of these biosynthetic gene clusters (BGCs) allows for genome mining approaches to identify new furanolide pathways. biorxiv.org

The table below details the genes and their functions in known furan biosynthetic pathways.

| Gene | Encoded Enzyme | Function | Organism |

| ufaM | SAM-dependent methylase | Methylation of unsaturated fatty acid | Rhodobacter sphaeroides |

| ufaD | Fatty acyl desaturase | Desaturation to form a conjugated diene | Rhodobacter sphaeroides |

| ufaO | Fatty acid modifying enzyme | Incorporation of molecular oxygen to form the furan ring | Rhodobacter sphaeroides |

| fufM | SAM-dependent methylase | Converts monomethylated FuFA to dimethylated FuFA | Rhodopseudomonas palustris |

| rifG, H, J, K, L, M, N | Various enzymes | Biosynthesis of the AHBA starter unit for rifamycin | Amycolatopsis mediterranei |

Role of Oxidative Processes in Furan Ring Formation

Oxidative processes are fundamental to the formation of the furan ring in many biosynthetic and chemical pathways. osti.gov In the biosynthesis of furan fatty acids, the final step involves the incorporation of molecular oxygen into a conjugated diene intermediate, a reaction catalyzed by the UfaO enzyme. nih.govnih.gov This enzymatic oxidation is a critical ring-forming step.

In chemical synthesis and degradation processes, oxidation also plays a central role. The oxidation of furan and its derivatives can lead to a variety of products, including maleic anhydride (B1165640). researchgate.net This often proceeds through the formation of an endoperoxide intermediate. researchgate.net The presence of substituents on the furan ring influences the reaction rate and the products formed. researchgate.net For example, the oxidation of furfuryl alcohol can produce a carboxylate intermediate that undergoes decarboxylation to form CO2 and furyl intermediates, which are then further oxidized. nsf.gov Cytochrome P450 enzymes can catalyze the oxidation of the furan ring, leading to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These oxidative processes are not limited to enzymatic reactions; photocatalytic and chemical oxidations are also effective in transforming furans. frontiersin.org

Precursor Analysis in Biogenetic Systems

Identifying the precursors of furan compounds is key to understanding their formation. For 2,5-dimethylfuran (DMF), a common precursor is 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of carbohydrates like fructose. google.commagtech.com.cn HMF can then undergo hydrogenolysis to yield DMF. mdpi.com Acetonylacetone is another known precursor for 2,5-dimethylfuran. chemsrc.com

In the biogenesis of more complex furans, such as furan fatty acids, the precursors are typically long-chain unsaturated fatty acids. nih.gov For example, cis-vaccenic acid is the precursor for 9M5-FuFA in Rhodobacter sphaeroides. nih.gov The biosynthesis of rifamycin utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. nih.gov The diversity of furan structures arises from the variety of available precursors and the enzymatic pathways that modify them. For instance, the formation of 2-propionyl-1-pyrroline (B135276), a compound with a similar popcorn-like aroma to some furans, increases during the pan-frying of white mushrooms, indicating thermal degradation of precursors. researchgate.net

The table below lists some known precursors for furan compounds.

| Furan Compound | Precursor(s) | System |

| 2,5-Dimethylfuran (DMF) | 5-Hydroxymethylfurfural (HMF), Acetonylacetone | Chemical synthesis from biomass |

| 9M5-FuFA | cis-Vaccenic acid | Rhodobacter sphaeroides |

| Rifamycin | 3-Amino-5-hydroxybenzoic acid (AHBA) | Amycolatopsis mediterranei |

| Furan | Ascorbic acid, Carbohydrates, Amino acids, Polyunsaturated fatty acids, Carotenoids | Thermal processing of food |

Reaction Kinetics and Thermodynamic Considerations of Formation

The formation of furan and its derivatives is governed by kinetic and thermodynamic principles that dictate the reaction rates and equilibrium positions.

Rate-Determining Steps in Formation Mechanisms

The kinetics of furan formation have been studied in various contexts, particularly in food chemistry during thermal processing. The formation of furan from ascorbic acid degradation is significantly influenced by temperature and the presence of oxidizing or reducing agents. acs.org Increasing the temperature generally increases the rate of furan formation. acs.org In the Diels-Alder reaction of 2,5-dimethylfuran and ethylene (B1197577) to produce p-xylene, the dehydration of the cycloadduct is often the rate-determining step. mdpi.com

Kinetic models, such as zero-order and first-order models, have been applied to describe furan formation in food systems. encyclopedia.pub For instance, furan formation in spinach puree was found to follow a zero-order model. encyclopedia.pub The rate of furan formation can be influenced by the specific precursors present and the reaction conditions. In the thermal decomposition of furans, unimolecular ring-opening isomerization reactions can have high activation barriers. ugent.be For the reaction between acetaldehyde (B116499) and glycolaldehyde (B1209225) to form furan, the first step is rate-limiting. researchgate.netnih.gov

The table below shows kinetic parameters for furan formation in different systems.

| System | Reaction Order | Rate Constant (k) | Activation Energy (Ea) |

| Furan from Ascorbic Acid (140 °C) | First-Order | 0.182 min⁻¹ (degradation of AA to Int) | 60.5 kJ/mol (apparent) |

| Furan in Spinach Puree (110-124 °C) | Zero-Order | 0.035-0.142 ng/g/min | - |

| Furan in Pineapple Juice (90-120 °C) | Zero-Order | 0.036–0.55 μg/kg/min | 98–114 kJ/mol |

Energetic Landscape of Furan Ring Closure and Side-Chain Attachment

The thermodynamics of furan formation and reactions are crucial for understanding the stability of the furan ring and its derivatives. The formation of the furan ring itself is often an exergonic process, meaning it releases energy and is thermodynamically favorable. researchgate.netnih.gov However, the aromatic character of the furan ring provides significant stabilization, which can make subsequent reactions, such as Diels-Alder cycloadditions, thermodynamically less favorable due to the loss of this aromaticity. nih.govnsf.gov

The table below presents thermodynamic data for selected furan-related reactions.

| Reaction | ΔG‡ (kJ mol⁻¹) | Overall Process |

| Furan from Aldotetrose (Step 2) | 327.61 | Exergonic |

| Furan from Acetaldehyde + Glycolaldehyde (Step 1) | 283 | Exergonic |

| Thermal decomposition of 2-furfuryl alcohol (ring-opening) | 324 | Endothermic |

Advanced Analytical Strategies for the Detection and Quantification of 2 Propionyl 3,5 Dimethylfuran

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of furan (B31954) derivatives. The choice between gas and liquid chromatography primarily depends on the volatility and thermal stability of the analytes and the complexity of the sample matrix.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like 2-Propionyl-3,5-dimethylfuran. In GC, a gaseous mobile phase transports the sample through a stationary phase located in a column. chemcoplus.co.jp The separation is based on the differential partitioning of compounds between the two phases. chemcoplus.co.jp The time it takes for a specific compound to exit the column, known as the retention time, is used for qualitative identification, while the peak area or height is used for quantitative analysis. shimadzu.comumich.edu

GC methods are widely employed for analyzing furan and its derivatives in thermally processed foods. researchgate.netbohrium.com The selection of the appropriate GC column and temperature program is critical for achieving good separation of target analytes from other matrix components. restek.com For furan analysis, columns with a poly(dimethyl siloxane) phase are often used, where analytes are separated primarily based on their boiling point. dtu.dk

Table 1: Example of GC-MS Conditions for Furan and Alkylfuran Analysis

| Parameter | Condition |

| Column | Equity-1 GC column (30 m x 0.25 mm x 0.10 µm) |

| Carrier Gas | Helium at a constant flow of 0.7 mL/min |

| Injector | Splitless mode |

| Oven Program | 40°C (held for 5 min), ramp 20°C/min to 200°C, ramp 100°C/min to 250°C (held for 2 min) |

| Detector | Mass Spectrometer (MS) |

| Source: Adapted from dtu.dk |

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers a significant increase in peak capacity and sensitivity compared to conventional one-dimensional GC. scielo.br It employs two columns with different stationary phases connected by a modulator. mdpi.com This setup allows for enhanced separation of co-eluting compounds in complex samples. mdpi.com

GCxGC is particularly advantageous for the non-targeted analysis of volatile compounds in intricate matrices like food, beverages, and exhaled breath. scielo.brmdpi.com Studies on brandy and Portuguese maize bread have successfully used GCxGC coupled with time-of-flight mass spectrometry (ToFMS) to identify a large number of volatile compounds, including numerous furan derivatives. mdpi.comnih.govnih.gov This technique generates structured two-dimensional chromatograms where compounds of the same chemical class are grouped together, aiding in their identification. scielo.br The enhanced sensitivity of GCxGC stems from the cryogenic modulation process, which focuses fractions of the eluent from the first column before they are rapidly released into the second column. mdpi.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples. researchgate.netwalshmedicalmedia.com It is particularly effective for extracting furan and its derivatives from complex food matrices. sciopen.commdpi.com The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a heated and agitated sample vial. walshmedicalmedia.commdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. walshmedicalmedia.com The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. maxapress.com

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction temperature and time, and sample properties like ionic strength. researchgate.netbohrium.com For furan analysis, a carboxen/polydimethylsiloxane (CAR/PDMS) fiber is often found to be most suitable. researchgate.netacs.org The method has been optimized for the determination of furan derivatives in various foods, including coffee, baby food, dried fruits, and meat products. bohrium.comnih.govnih.gov HS-SPME offers improved sensitivity compared to traditional headspace analysis, allowing for the detection of trace levels of contaminants. restek.com

Table 2: Optimized HS-SPME Parameters for Furan Derivative Analysis in Food

| Parameter | Condition |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS |

| Sample Preparation | Sample mixed with saturated NaCl solution |

| Equilibration/Extraction Temp. | 35°C - 70°C |

| Equilibration/Extraction Time | 15 min - 40 min |

| Source: Adapted from bohrium.commdpi.commdpi.comacs.org |

Liquid chromatography (LC) serves as a valuable alternative to GC, especially for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis. researchgate.net In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. ethernet.edu.et

High-Performance Liquid Chromatography (HPLC) is a high-pressure form of LC that provides rapid and high-resolution separations. dgaequipment.com It is a standard method for the analysis of furanic compounds in various matrices, including transformer oil and food products. astm.orgshimadzu.com The ASTM D5837 standard, for example, outlines an HPLC method for determining furanic compounds in electrical insulating liquids. astm.orgshimadzu.com

A specific and reliable Solid Phase Extraction (SPE) HPLC method with a Diode Array Detector (DAD) has been developed for the simultaneous separation and quantification of 10 furan derivatives, including the structurally similar 2-propionylfuran (B1265680) , in apple cider and wine. researchgate.net This demonstrates the suitability of HPLC for analyzing compounds of this class. In this method, the compounds were successfully separated on a C18 column in under 30 minutes. researchgate.net The use of SPE for sample cleanup and concentration prior to HPLC analysis is a common practice to remove interferences and enhance sensitivity. researchgate.netmn-net.com

Table 3: HPLC Method Parameters for the Analysis of Furan Derivatives

| Parameter | Condition |

| Sample Preparation | Solid Phase Extraction (SPE) |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid mixture |

| Detector | Diode Array Detector (DAD) |

| Analysis Time | < 30 minutes |

| Source: Adapted from researchgate.netsielc.com |

Liquid Chromatography (LC)

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of highly polar and hydrophilic compounds. sigmaaldrich.cnkoreascience.kr It utilizes a polar stationary phase, similar to normal-phase chromatography, but with a mobile phase that is highly organic (>70%) and contains a small amount of aqueous solvent, akin to reversed-phase chromatography. thermofisher.com The separation mechanism in HILIC is primarily based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. thermofisher.comchromatographyonline.com Additional interactions, such as ion exchange and hydrogen bonding, can also contribute to the retention process. chromatographyonline.com

The retention of compounds in HILIC is directly related to their hydrophilicity; more polar analytes are more strongly retained. chromatographyonline.com This results in an elution order that is generally opposite to that observed in Reversed-Phase Liquid Chromatography (RPLC), where nonpolar compounds are retained more strongly. sigmaaldrich.cn HILIC has proven to be an indispensable technique for the analysis of polar compounds like metabolites, carbohydrates, and peptides that are poorly retained in RPLC. chromatographyonline.com

However, for compounds with lower polarity and higher volatility, such as this compound, HILIC is not the conventional analytical choice. The chemical properties of this and similar furan derivatives make them more amenable to gas chromatography or reversed-phase liquid chromatography.

Table 1: Comparison of HILIC and Reversed-Phase Liquid Chromatography (RPLC) Principles

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |

| Stationary Phase | Polar (e.g., bare silica, amide, diol) thermofisher.com | Nonpolar (e.g., C18, C8) |

| Mobile Phase | High organic solvent (>70% acetonitrile) with a small aqueous portion thermofisher.com | High aqueous content with an organic modifier (e.g., methanol, acetonitrile) |

| Primary Analytes | Highly polar, hydrophilic compounds sigmaaldrich.cn | Nonpolar to moderately polar compounds |

| Elution Order | Retention increases with analyte polarity chromatographyonline.com | Retention decreases with analyte polarity |

| Primary Mechanism | Partitioning into an adsorbed water layer on the stationary phase chromatographyonline.com | Partitioning based on hydrophobic interactions |

Mass Spectrometry (MS) Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bioanalysis-zone.com When coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), it provides highly selective and sensitive detection, enabling both the quantification and structural characterization of analytes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of volatile and semi-volatile compounds, including this compound and other furan derivatives. mdpi.comnih.gov In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the GC column's stationary phase. walshmedicalmedia.com The separated compounds then enter the mass spectrometer, where they are ionized and detected. nih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification.

The selection of the GC column is critical for resolving complex mixtures. For furan analysis, nonpolar columns like those with a poly(dimethyl siloxane) phase (e.g., HP-5MS or Equity-1) are commonly used, separating analytes primarily based on their boiling points. mdpi.comdtu.dkmdpi.com

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Setting | Source |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | nih.govmdpi.commdpi.com |

| Carrier Gas | Helium | nih.govdtu.dk |

| Injection Mode | Split/Splitless | nih.gov |

| Injector Temp. | 250-280°C | nih.govmdpi.com |

| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 250°C) | walshmedicalmedia.comdtu.dk |

| Ionization Mode | Electron Impact (EI) at 70 eV | walshmedicalmedia.comnih.gov |

A single quadrupole mass spectrometer is a robust and widely used detector for routine GC-MS analysis. nih.gov It separates ions based on the stability of their trajectories within an oscillating electric field. For a given compound eluting from the GC column, the single quadrupole MS generates a characteristic mass spectrum. The identification of this compound is achieved by comparing its retention time and the acquired mass spectrum with that of a known reference standard or a library database (e.g., NIST). mdpi.com While primarily providing nominal mass data, in-source collision-induced dissociation (CID) can sometimes be employed to generate fragment ions, offering additional structural confirmation even without a tandem MS setup. lcms.cz

Tandem mass spectrometry, also known as MS/MS, significantly enhances selectivity and is particularly useful for analyzing complex matrices or for distinguishing between isomers that may co-elute from the GC column. nih.govwikipedia.org In a typical MS/MS experiment (e.g., on a triple quadrupole instrument), the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound). wikipedia.org This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. uakron.edu

This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity because it requires a compound to meet two specific mass criteria (precursor and product ion) to generate a signal. mdpi.com This is crucial for accurately quantifying furan isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), which can be difficult to separate chromatographically. nih.govmdpi.com

Table 3: Plausible MS/MS Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

| This compound | 152 | 123 | [M-C2H5]+ |

| This compound | 152 | 95 | [M-C2H5CO]+ |

Note: This table presents scientifically plausible fragmentation patterns for illustrative purposes.

High-resolution mass spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This capability allows for the determination of a compound's elemental formula. For this compound, GC-HRMS can provide its exact mass, which can be used to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com This high degree of certainty in identification is invaluable in research and in applications like food safety where unambiguous compound confirmation is required. researchgate.net

Table 4: Example of HRMS for Distinguishing Isobaric Compounds

| Compound | Elemental Formula | Nominal Mass | Theoretical Exact Mass |

| This compound | C9H12O2 | 152 | 152.08373 |

| An Isobaric Contaminant | C8H8O3 | 152 | 152.04734 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. wikipedia.org It is a complementary technique to GC-MS and is particularly advantageous for analyzing compounds that are non-volatile, thermally labile, or highly polar. wikipedia.orgnih.gov While many furan derivatives are suitable for GC-MS, some, particularly larger or more functionalized ones, may degrade at the high temperatures used in a GC injector. oelcheck.com

For a compound like this compound, an LC-MS method would typically employ a reversed-phase column (e.g., C18) for separation. nih.govresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the analytes for MS detection. wikipedia.org LC-MS, and particularly LC-MS/MS, is a powerful tool for analyzing furan derivatives within complex biological or food matrices, offering high throughput and sensitivity. wikipedia.orgnih.gov

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of thermally labile and large molecules. nih.gov However, it is also applicable to smaller molecules, particularly those with some degree of polarity. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until gas-phase ions of the analyte are released. nih.gov

For this compound, which possesses a polar carbonyl group, ionization in positive mode would likely occur through protonation, yielding a protonated molecular ion, [M+H]⁺. The efficiency of this process depends on the analyte's ability to accept a proton from the solvent. To enhance ionization efficiency for compounds that are less basic, derivatization strategies can be employed. researchgate.net For instance, reagents that introduce a permanently charged or easily ionizable group can significantly improve detection limits. researchgate.net When combined with tandem mass spectrometry (ESI-MS/MS), collision-induced dissociation of the precursor [M+H]⁺ ion can generate fragment ions, providing valuable structural information. openagrar.de

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is well-suited for the analysis of less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgnih.gov It is often considered complementary to ESI. The APCI process begins with the complete vaporization of the HPLC eluent containing the analyte in a heated nebulizer, typically at temperatures between 350–500 °C. wikipedia.org The resulting vapor-phase mixture of solvent and analyte molecules is then ionized by ion-molecule reactions initiated by a corona discharge. wikipedia.orgnih.gov

In positive-ion mode, proton transfer from reagent ions (derived from the solvent) to the analyte molecule is the dominant ionization mechanism, producing the protonated molecule [M+H]⁺. wikipedia.org APCI is known for its robustness and its ability to ionize a wide range of compounds that are not amenable to ESI. nih.gov Given that this compound is a relatively volatile and thermally stable furan derivative, APCI-MS would be a highly suitable technique for its detection. The main advantage of APCI for this type of molecule is the generation of a strong molecular ion signal with minimal fragmentation, which simplifies mass spectra and enhances sensitivity for quantification. wur.nl

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can reveal the connectivity of atoms and the electronic environment of each nucleus. neu.edu.trconductscience.com

For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its unique arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet corresponding to the single proton on the furan ring (H-4).

Two separate singlets for the two chemically non-equivalent methyl groups attached to the furan ring at positions C-3 and C-5.

A quartet for the methylene (B1212753) (-CH₂-) protons of the propionyl group, which are split by the adjacent methyl protons.

A triplet for the terminal methyl (-CH₃) protons of the propionyl group, split by the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum, which is typically broadband decoupled to show each unique carbon as a singlet, would display nine signals, one for each carbon atom in the molecule. The chemical shifts provide information about the functional group and electronic environment of each carbon.

The predicted NMR data for this compound is summarized in the table below.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ) ppm | Signal | Chemical Shift (δ) ppm | Assignment |

| ~7.0-7.2 | s, 1H (H-4) | ~195-200 | C=O |

| ~2.4-2.6 | s, 3H (C5-CH₃) | ~150-160 | C2, C5 (furan) |

| ~2.2-2.4 | s, 3H (C3-CH₃) | ~120-130 | C3 (furan) |

| ~2.8-3.0 | q, 2H (-CH₂-) | ~115-125 | C4 (furan) |

| ~1.1-1.3 | t, 3H (-CH₃ of propionyl) | ~30-40 | -CH₂- |

| ~10-20 | C3-CH₃, C5-CH₃ | ||

| ~8-12 | -CH₃ of propionyl | ||

| s = singlet, q = quartet, t = triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. udayton.edu The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the conjugated ketone.

Key expected absorption bands include:

C=O Stretch: A strong, sharp peak is expected in the region of 1660-1700 cm⁻¹, which is typical for an α,β-unsaturated or aryl ketone. This is the most prominent feature in the spectrum.

C-H Stretch: Bands just above 3000 cm⁻¹ for the furan C-H bond and just below 3000 cm⁻¹ for the alkyl C-H bonds of the methyl and propionyl groups.

C=C Stretch: Absorptions corresponding to the furan ring C=C double bonds, typically found in the 1500–1600 cm⁻¹ range.

C-O-C Stretch: A strong band or bands in the fingerprint region, between 1000 and 1300 cm⁻¹, arising from the C-O-C stretching vibrations of the furan ether linkage. globalresearchonline.net

| IR Absorption Data (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (conjugated ketone) |

| ~3100 | C-H (furan ring) |

| ~2850-2990 | C-H (alkyl) |

| ~1550-1600 | C=C (furan ring) |

| ~1050-1250 | C-O-C (furan ether) |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region due to the presence of the furan ring conjugated with the carbonyl group. This conjugated system allows for π → π* and n → π* electronic transitions.

The furan ring itself absorbs in the far UV region. However, the conjugation with the propionyl group's carbonyl function causes a bathochromic (red) shift to longer wavelengths. The spectrum would likely show:

An intense absorption band (π → π* transition) around 250-290 nm. Studies on similar molecules like 2,5-dimethylfuran show absorption in this range. researchgate.netspectrabase.com

A weaker, longer-wavelength absorption band (n → π* transition) associated with the carbonyl group, which may be observed above 300 nm but is often much less intense than the π → π* transition.

Challenges in Isomer Separation and Quantification

A significant analytical challenge in the study of this compound is its differentiation and quantification in the presence of its isomers. Isomers are molecules that have the same molecular formula (C₉H₁₂O₂) but different structural arrangements. These isomers can be difficult to separate and distinguish due to their very similar physicochemical properties.

The most common analytical isomers include:

Positional Isomers: Such as 3-Propionyl-2,5-dimethylfuran or 2-Propionyl-3,4-dimethylfuran.

Functional Isomers: Such as 3-Acetyl-2-ethyl-5-methylfuran.

The primary challenges are:

Chromatographic Separation: In both gas chromatography (GC) and liquid chromatography (LC), isomers often have very similar retention times because of their comparable polarities and boiling points. Achieving baseline separation, which is essential for accurate quantification, may require highly efficient capillary columns, extensive method development with optimization of temperature programs (in GC) or solvent gradients (in LC), and potentially the use of specialized stationary phases.

Mass Spectrometric Detection: Since isomers have identical molecular weights, they cannot be differentiated by a standard mass spectrometer. While tandem mass spectrometry (MS/MS) can be used to fragment the molecules, the resulting fragmentation patterns for positional isomers can be nearly identical. Distinguishing between them often relies on subtle differences in the relative abundances of specific fragment ions, which can be difficult to reproduce and may not be sufficient for reliable quantification in complex matrices. researchgate.net The fragmentation of the furan ring and the acyl side chain may not be specific enough to the substitution pattern to allow for unambiguous identification without authentic reference standards for each isomer.

Chromatographic Resolution of Furan Isomers

A primary difficulty in the analysis of substituted furans is the chromatographic separation of structurally similar isomers. Isomers often possess very similar boiling points and polarities, leading to co-elution on standard gas chromatography (GC) columns, which can prevent accurate identification and quantification.

Research has shown that the separation of furan isomers is a critical step for reliable analysis. For instance, the resolution of isomers such as 2-methylfuran (B129897) and 3-methylfuran (B129892), or 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran, has been a focus of method development. mdpi.commdpi.com Similarly, the isomers 2-ethylfuran and 2,5-dimethylfuran are known to be challenging to separate, which requires either complete chromatographic resolution or the use of tandem mass spectrometry (MS/MS) for selective detection. nih.gov

To achieve the necessary resolution for compounds like this compound and its potential isomers (e.g., 3-acetyl-2,5-dimethylfuran), specific GC columns and optimized temperature programs are essential.

High-Resolution GC Columns: Studies have demonstrated that columns like the HP-5MS can successfully separate a range of furan derivatives, including critical isomer pairs. mdpi.com In one study, an HP-5MS column resolved 2-methylfuran from 3-methylfuran and 2,5-dimethylfuran from 2,3-dimethylfuran within a 10-minute run time. mdpi.com Another highly effective column is the Equity-1, a poly(dimethyl siloxane) phase column, which has been shown to achieve baseline separation of the challenging 2-ethylfuran and 2,5-dimethylfuran isomers. nih.govdtu.dk This level of separation is crucial for preventing misinterpretation of chromatographic signals when one isomer is present at a much higher concentration than the other. dtu.dk

Optimized GC Conditions: The separation is highly dependent on the GC parameters. A constant flow of a carrier gas like helium, combined with a meticulously programmed temperature gradient, is key. For example, a method using an Equity-1 column applied a 15.5-minute oven program starting at 40°C, ramping up to 250°C to achieve separation. dtu.dk Another method on an HP-5MS column used a program that held the initial temperature at 32°C for 4 minutes before ramping up, which was also effective for resolving multiple furan derivatives. mdpi.com

The table below summarizes GC conditions from studies focused on resolving furan isomers, which provide a blueprint for developing methods for this compound.

Table 1: GC Columns and Conditions for Furan Isomer Resolution

| Parameter | Method 1 (HP-5MS) mdpi.com | Method 2 (Equity-1) dtu.dk |

|---|---|---|

| Column | HP-5MS | Equity-1 (30 m x 0.25 mm x 0.10 µm) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1 mL/min | 0.7 mL/min (constant flow) |

| Injector Temp. | 280 °C | Not specified |

| Split Ratio | 1:10 | Not specified |

| Oven Program | 32°C (4 min), then 20°C/min to 200°C (3 min) | 40°C (5 min), then 20°C/min to 200°C, then 100°C/min to 250°C (2 min) |

| Total Run Time | ~10 min | 15.5 min |

| Key Separations | 2-methylfuran/3-methylfuran; 2,5-dimethylfuran/2,3-dimethylfuran | Baseline separation of 2-ethylfuran/2,5-dimethylfuran |

Strategies for Accurate Quantification in Complex Matrices

Accurate quantification of trace-level analytes like this compound in complex samples (e.g., thermally processed foods, beverages) requires robust sample preparation techniques and highly sensitive detection methods. bohrium.com The goal is to efficiently extract the analyte from the matrix while minimizing interferences.

Headspace-Solid Phase Microextraction (HS-SPME): Due to the volatility of many furan derivatives, HS-SPME is the most widely employed extraction technique. restek.com This method involves exposing a solid-phase microextraction fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The choice of fiber coating is critical for extraction efficiency. For furan and its derivatives, Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers have been shown to provide the highest extraction efficiency compared to other types. mdpi.comacs.org The SPME Arrow, a newer generation of SPME technology with a larger sorbent volume, has demonstrated significantly better performance, with response differences of more than double for some furan compounds compared to traditional SPME fibers. restek.com

Isotope Dilution Assay (IDA): The gold standard for accurate quantification in complex matrices is the stable isotope dilution assay. researchgate.netacs.org This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., deuterated or ¹³C-labeled) to the sample before extraction. dtu.dk This internal standard behaves almost identically to the native analyte during sample preparation and GC analysis but is distinguishable by its mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, analysts can precisely calculate the concentration of the target compound, effectively correcting for any analyte loss during extraction or matrix-induced signal suppression/enhancement. dtu.dkacs.org

Method Validation: To ensure reliability, analytical methods must be thoroughly validated. Key validation parameters include recovery, precision (repeatability and intermediate reproducibility), and the limit of quantification (LOQ). Studies on furan derivatives in food matrices have reported successful validation with recovery rates typically in the range of 80-110% and repeatability (RSDr) below 14%. nih.govdtu.dk The LOQ for furan derivatives can be as low as 0.003 ng/g in certain food matrices, demonstrating the high sensitivity of modern methods. mdpi.com

The table below presents typical extraction conditions and validation data for the analysis of furan derivatives in food, illustrating the parameters necessary for the accurate quantification of this compound.

Table 2: Extraction and Validation Parameters for Furan Derivative Quantification

| Parameter | Method 1 (Food Matrices) nih.gov | Method 2 (Cereals, Coffee) dtu.dk |

|---|---|---|

| Extraction Technique | HS-SPME Arrow | HS-SPME |

| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temp. | 35 °C | Not specified |

| Extraction Time | 15 min | Not specified |

| Quantification | GC-MS/MS | Isotope Dilution (SPME-GC-MS) |

| Recovery | 76–117% | 82–110% |

| Repeatability (RSDr) | 1–16% (Intra-day) | < 14% |

| LOQ | 0.003–0.675 ng/g | Not specified |

Structural Analogs, Derivatization, and Structure Activity Relationship Sar Studies of 2 Propionyl 3,5 Dimethylfuran

Design and Synthesis of 2-Propionyl-3,5-dimethylfuran Analogs

Systematic Modification of Furan (B31954) Ring Substituents

A primary approach to creating analogs is the systematic modification of the substituents on the furan ring. nih.gov For this compound, this involves altering the propionyl group at the 2-position and the methyl groups at the 3- and 5-positions.

The synthesis of such analogs often follows established methods for furan derivatization. ijsrst.com For example, Friedel-Crafts acylation of a suitably substituted furan can introduce the desired acyl group. The synthesis of the furan core itself can be achieved through various routes, such as the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound. The preparation of 2,5-dimethylfuran (B142691), a key precursor, can be accomplished through methods like the catalytic conversion of fructose (B13574). google.comwikipedia.org A general synthetic scheme might involve the preparation of 2,5-dimethylfuran followed by acylation to introduce the propionyl group or its analog.

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and drug design, aiming to create new molecules with similar or improved biological activities and physicochemical properties. researchgate.netcambridgemedchemconsulting.comnih.gov This involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration.

In the context of this compound, the furan ring itself can be a target for isosteric replacement. Common isosteres for the furan ring include thiophene (B33073), pyrrole (B145914), and even a phenyl group. researchgate.net For example, replacing the furan ring with a thiophene ring would yield 2-propionyl-3,5-dimethylthiophene. This substitution can impact the molecule's aromaticity, lipophilicity, and hydrogen bonding capacity.

Furthermore, the carbonyl oxygen of the propionyl group could be replaced with a sulfur atom to form a thioketone, or the entire propionyl group could be substituted with other functionalities that mimic its steric and electronic properties. The concept of bioisosterism is particularly relevant when designing analogs with potential biological activity, as it can be used to modulate potency, selectivity, and metabolic stability. nih.gov

Chiral Synthesis of Furan Derivatives

While this compound itself is achiral, the introduction of a chiral center can be a key strategy in the design of its analogs. This is particularly important in the development of pharmaceuticals, where different enantiomers of a chiral drug can have vastly different biological activities.

Characterization of Structural Features of Analogs

The characterization of the three-dimensional structure of this compound analogs is crucial for understanding their properties and for establishing structure-activity relationships. Techniques like X-ray crystallography and conformational analysis provide detailed insights into the molecular geometry.

X-Ray Crystallography

For furan derivatives, X-ray crystallography has been used to study the planarity of the furan ring and the orientation of its substituents. rsc.orgresearchgate.netnih.gov For example, in a study of aroyl derivatives of furan, X-ray analysis revealed the conformational properties of the molecules in the solid state. rsc.org The crystal structure of a dimeric furan derivative showed that the two furan rings in each molecule are planar but not coplanar. nih.gov Such information is invaluable for understanding how the molecule might interact with other molecules, such as a biological receptor.

While a specific X-ray crystal structure for this compound was not found in the search results, the data for related furan compounds provide a strong basis for predicting its likely structural features.

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgresearchgate.net For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the furan ring to the propionyl group.

Computational methods, such as molecular mechanics and quantum chemical calculations, are often used to predict the relative energies of different conformers and to identify the most stable conformations. nih.govolemiss.edu Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the conformational preferences of a molecule in solution. rsc.orgnih.gov

Studies on related furan-carbonyl compounds have shown that the orientation of the carbonyl group relative to the furan ring can significantly impact the molecule's properties. rsc.orgresearchgate.net For instance, in furfural (B47365), the carbonyl group can exist in either an OO-cis or an OO-trans conformation, with the relative stability of these conformers depending on the solvent. researchgate.net Similar conformational equilibria are expected for this compound and its analogs, and understanding these preferences is a key aspect of SAR studies.

Structure-Reactivity Relationships (SRR)

The reactivity of furan and its derivatives, including this compound, is intricately linked to its aromatic character and the nature of its substituents. The interplay of these factors governs the molecule's susceptibility to various chemical transformations.

Influence of Structural Modifications on Reaction Pathways

Structural modifications to the furan ring and its side chains can significantly alter the preferred reaction pathways. The furan ring's aromaticity makes it less reactive in electrophilic substitutions compared to more aromatic systems like benzene, but more susceptible to addition reactions that can lead to ring-opening.

One key reaction pathway for substituted furans is hydrogenation. For instance, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (DMF) can proceed through two main routes. researchgate.netnih.gov In one pathway, the aldehyde group of HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (DFF), which is then further hydrogenolyzed to DMF. nih.gov Alternatively, the hydroxyl group of HMF can be hydrogenolyzed first to produce 5-methylfurfural (B50972) (MF), which is then hydrogenated to 5-methylfurfuryl alcohol (MFA) and subsequently to DMF. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards a specific pathway. researchgate.net For example, certain catalysts favor the hydrogenation of the formyl group, while others are more effective for the hydrogenolysis of the hydroxyl group. researchgate.net

The propionyl group in this compound can also serve as a reactive site. It can undergo nucleophilic additions or reductions, a feature absent in non-acylated analogs like 2,5-dimethylfuran. The presence of both the furan ring and the propionyl group allows for a diverse range of chemical transformations.

Furthermore, the furan ring itself can participate in cycloaddition reactions. For example, 2,5-dimethylfuran acts as a scavenger for singlet oxygen through a Diels-Alder reaction, which is followed by hydrolysis to yield diacetylethylene and hydrogen peroxide. wikipedia.org This reactivity highlights the potential for the furan ring of this compound to engage in similar transformations.

Electronic Effects of Substituents on Furan Reactivity

The electronic properties of substituents on the furan ring have a profound impact on its reactivity towards electrophiles and other reagents. Electron-donating groups, such as the methyl groups at positions 3 and 5 of this compound, increase the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's reactivity.

In a study on the formylation of pyrrole derivatives, which are structurally related to furans, the electronic effects of substituents on the aromatic ring were found to be primarily inductive. researchgate.net A similar principle can be applied to furan derivatives. The interplay between the electron-withdrawing propionyl group and the electron-donating methyl groups in this compound will dictate the preferred site of electrophilic attack.

The nature of substituents also influences the acidity of related compounds. For instance, in a series of fluorinated phenylcyclopropylamines, electron-withdrawing groups on the phenyl ring increased the acidity (lowered the pKa) of the amine. nih.gov While not a direct analog, this demonstrates the general principle that electron-withdrawing substituents can significantly alter the electronic properties and, consequently, the reactivity of a molecule.

The table below summarizes the expected electronic effects of the substituents in this compound on the reactivity of the furan ring.

| Substituent | Position | Electronic Effect | Influence on Furan Ring Reactivity |

| Propionyl | 2 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution, particularly at adjacent positions. |

| Methyl | 3 | Electron-donating | Activates the ring towards electrophilic substitution. |

| Methyl | 5 | Electron-donating | Activates the ring towards electrophilic substitution. |

The combined influence of these substituents results in a complex reactivity profile for this compound, where the outcome of a particular reaction will depend on the specific reagents and conditions employed.

Computational Chemistry and Theoretical Modeling of 2 Propionyl 3,5 Dimethylfuran

Quantum Chemical Calculations (DFT)

Therefore, this article will describe the established theoretical framework and the types of results that would be obtained from such a study, based on computational analyses of closely related furan (B31954) derivatives and general principles of quantum chemistry.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like 2-Propionyl-3,5-dimethylfuran, which has a flexible propionyl side chain, conformational analysis is crucial.

This analysis involves identifying all possible stable conformers (rotational isomers) that arise from the rotation around single bonds, particularly the C-C bond connecting the propionyl group to the furan ring. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The calculations would yield the optimized Cartesian coordinates for each atom, and from these, key bond lengths, bond angles, and dihedral angles can be tabulated. The relative energies of the different conformers would be calculated to identify the global minimum energy structure, which is the most stable arrangement of the molecule.

Table 7.1: Illustrative Table of Optimized Geometrical Parameters for a Hypothetical Conformer of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | Value |

| C-C (ring) | Value | |

| C-O (ring) | Value | |

| C-C (side chain) | Value | |

| Bond Angle | O=C-C | Value |

| C-C-C (ring) | Value | |

| C-O-C (ring) | Value | |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | Value |

Note: This table is for illustrative purposes only. Specific values are not available from existing literature.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylfuran ring. The electron-withdrawing propionyl group would likely cause the LUMO to be concentrated around the carbonyl moiety and the adjacent furan ring carbons. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 7.2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is for illustrative purposes only. Specific values are not available from existing literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In a hypothetical MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. The regions around the hydrogen atoms, particularly those on the methyl groups, would exhibit positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution on each atom and the nature of the bonding within the molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis quantifies the charge transfer between atoms and the stabilization energies associated with hyperconjugative interactions (delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital).

Table 7.3: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms of this compound (Theoretical)

| Atom | Calculated Charge (e) |

| O (carbonyl) | Value |

| O (furan) | Value |

| C (carbonyl) | Value |

| C (furan, C2) | Value |

| C (furan, C5) | Value |

Note: This table is for illustrative purposes only. Specific values are not available from existing literature.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the C=O stretch of the propionyl group, C-H stretches of the methyl groups, and various stretching and bending modes of the furan ring. The calculated frequencies are often scaled by a factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. For this compound, predictions would distinguish the chemical shifts of the two different methyl groups and the protons and carbons of the furan ring and propionyl chain.

Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the chemical behavior of a molecule. researchgate.net Among the most utilized descriptors are the Fukui functions, which identify the regions within a molecule most susceptible to different types of chemical attack. faccts.de These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com

There are three primary types of Fukui functions:

f+(r) : Measures the reactivity towards a nucleophilic attack (electron acceptance). High values indicate the most electrophilic sites. hackernoon.comresearchgate.net

f-(r) : Measures the reactivity towards an electrophilic attack (electron donation). High values pinpoint the most nucleophilic sites. hackernoon.comresearchgate.net

f0(r) : Measures the reactivity towards a radical attack. faccts.de

These functions are calculated using the electron densities (or atomic charges for a condensed version) of the neutral molecule (N), its anion (N+1), and its cation (N-1), all at the geometry of the neutral species. scm.com

While specific DFT calculations for this compound are not available in the referenced literature, its reactivity can be predicted based on its functional groups: a furan ring and a ketone. The carbonyl carbon of the propionyl group is expected to be a primary site for nucleophilic attack, while the oxygen atoms (both carbonyl and furan ring) and the electron-rich furan ring itself are likely sites for electrophilic attack.

Interactive Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

| Atomic Site | Functional Group | Expected Reactivity | Predicted Fukui Function |

| Carbonyl Carbon | Propionyl | Electrophilic (Susceptible to nucleophilic attack) | High f+(r) |

| Carbonyl Oxygen | Propionyl | Nucleophilic (Susceptible to electrophilic attack) | High f-(r) |

| Furan Ring Oxygen | Furan | Nucleophilic (Susceptible to electrophilic attack) | High f-(r) |

| C4 of Furan Ring | Furan | Nucleophilic (Susceptible to electrophilic attack) | High f-(r) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic properties, conformational changes, and thermodynamic behavior of molecules. nih.govresearchgate.net These simulations have become an indispensable tool in drug design and materials science for understanding complex molecular interactions. researchgate.net

Conformational Dynamics of this compound

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the propionyl group to the furan ring. This rotation dictates the spatial orientation of the carbonyl group relative to the furan ring, leading to different conformers. Additionally, the methyl groups attached to the furan ring and the ethyl fragment of the propionyl group exhibit internal rotational dynamics. Studies on related molecules, such as 2,5-dimethylfuran (B142691), have utilized microwave spectroscopy to investigate the torsional barriers of methyl group rotations, highlighting the importance of these motions. u-pec.fr An MD simulation would allow for the exploration of the potential energy surface, identifying stable conformers and the energy barriers between them.

Interactive Table 2: Principal Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Dynamic Behavior |

| O=C-C(ring)-C(ring) | Defines the orientation of the propionyl group relative to the furan ring. | Rotation leads to distinct syn and anti conformers with varying stability. |

| C(ring)-C-CH2-CH3 | Rotation of the ethyl group. | Can influence steric interactions with the furan ring. |

| C(ring)-C-CH3 | Rotation of the two methyl groups on the furan ring. | Low rotational barriers, contributing to overall molecular flexibility. |

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the behavior of a solute molecule by altering its conformational preferences, reactivity, and electronic properties. researchgate.net MD simulations are well-suited to probe these effects by explicitly including solvent molecules in the simulation box. For a molecule like this compound, which possesses both polar (carbonyl group) and non-polar (hydrocarbon portions) characteristics, the choice of solvent is critical. For instance, studies on the related 2,5-dimethylfuran have shown that solvent choice (e.g., water vs. n-heptane) can tune the hydrophobicity and affect adsorption onto catalyst surfaces. rsc.org In polar solvents, it is expected that solvent molecules will arrange around the propionyl group to maximize favorable dipole-dipole or hydrogen bonding interactions. In non-polar solvents, intramolecular forces would play a more dominant role in determining the molecule's conformation.

Interactions with Model Systems (e.g., metal surfaces, simplified biomolecules)

MD simulations can effectively model the interaction of small molecules with more complex environments.

Metal Surfaces: The interaction of organic molecules with metal surfaces is crucial in fields like catalysis and sensor technology. Theoretical studies on thiourea (B124793) derivatives have shown how specific atoms, like nitrogen and sulfur, coordinate with heavy metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺. acs.org For this compound, the oxygen atoms of the carbonyl and furan moieties would be the primary sites for interaction with a metal surface, potentially leading to adsorption and catalytic transformation.

Simplified Biomolecules: To understand potential biological activity, MD simulations can be used to dock the molecule into the active site of a protein or enzyme. mdpi.com The molecule's ability to form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues determines its binding affinity. nih.gov The propionyl group and furan ring of this compound could interact with binding pockets in biomolecules, a principle used in the development of various therapeutic agents. acs.org

Advanced Computational Methodologies

To achieve a more profound and accurate understanding of molecular systems, especially where chemical reactions or quantum effects are involved, more advanced computational methods are employed.

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations performed "on-the-fly". core.ac.uk Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the nuclei directly from quantum mechanical principles (e.g., DFT) at each step of the simulation. arxiv.orgaps.org This approach allows for the modeling of chemical reactions, bond breaking/formation, and phenomena where the electronic structure changes significantly. nih.gov

AIMD simulations are computationally more demanding than classical MD but offer unparalleled accuracy for studying reactive processes. arxiv.org An AIMD study of the related compound 2,5-dimethylfuran has successfully elucidated its thermal decomposition pathways, identifying bond scission events and the formation of various intermediates. nih.gov A similar approach for this compound could provide detailed mechanistic insights into its pyrolysis or oxidation, which is essential for applications such as biofuel combustion.

Interactive Table 3: Comparison of Classical MD and Ab Initio MD

| Feature | Classical Molecular Dynamics (MD) | Ab Initio Molecular Dynamics (AIMD) |

| Force Calculation | Empirical Force Fields | Quantum Mechanical Calculations (on-the-fly) |

| Accuracy | Dependent on parameterization | High, first-principles based |

| Computational Cost | Relatively low | Very high |

| System Size / Timescale | Large systems (millions of atoms), long timescales (μs-ms) | Small systems (hundreds of atoms), short timescales (ps-ns) |

| Applications | Conformational analysis, solvation, protein folding | Reaction mechanisms, bond breaking/formation, excited states |

QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying complex chemical systems. This approach combines the accuracy of quantum mechanics (QM) for a specific, chemically active region of a system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. arxiv.orgresearchgate.net While dedicated QM/MM research specifically targeting this compound is not extensively documented in publicly available literature, the methodology is exceptionally well-suited for investigating its behavior in complex environments such as in solution or within the active site of a biological receptor.

In a typical QM/MM simulation of this compound, the molecule itself would be treated using a QM method, such as Density Functional Theory (DFT). This allows for a precise description of its electronic structure, which governs its reactivity and interactions. The surrounding environment, for example, a solvent like water or the amino acid residues of a protein, would be described using a classical MM force field. frontiersin.org This partitioning enables the detailed study of phenomena that are intractable for purely QM methods due to computational cost, while retaining high accuracy for the most critical part of the system.

The primary advantage of applying QM/MM to a molecule like this compound is the ability to model its interactions and potential chemical transformations within a realistic, extended environment. For instance, QM/MM simulations can provide detailed insights into:

Solvation Dynamics: How interactions with solvent molecules influence the conformational preferences of the propionyl group and the electronic properties of the furan ring.